3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione" is a sophisticated chemical entity that encompasses several structural features making it highly pertinent in various fields of scientific research. Characterized by its intricate molecular arrangement, this compound has piqued the interest of chemists, biologists, and pharmacologists due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione" involves multi-step organic synthesis techniques:
Formation of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl chloride: : This step typically requires the acyl chloride formation using thionyl chloride (SOCl2) under reflux conditions.
Synthesis of the azetidin-3-yl intermediate: : This involves the reaction of the aforementioned acyl chloride with azetidin-3-amine in the presence of a base such as triethylamine (TEA) in an inert solvent like dichloromethane (DCM).
Final coupling with thiazolidine-2,4-dione: : The intermediate is then reacted with thiazolidine-2,4-dione under basic conditions (e.g., NaH or K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis techniques with careful consideration of cost, yield, and environmental impact. Automation and continuous flow reactors could be employed to enhance efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: : Reduction reactions might target the azetidinone ring or the carbonyl groups, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation Reagents: : KMnO4, chromium trioxide (CrO3)
Reduction Reagents: : LiAlH4, sodium borohydride (NaBH4)
Substitution Agents: : Halogens (Br2, Cl2), nitration mixtures (HNO3/H2SO4)
Major Products
The major products formed from these reactions vary but can include derivatives with modified functional groups, such as hydroxyl or amino substitutions on the aromatic ring, or reduced forms with alcohols or alkanes replacing carbonyl groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: : Used as a precursor for synthesizing a variety of other complex molecules.
Catalysis: : Its derivatives can act as ligands or catalysts in asymmetric synthesis.
Biology
Enzyme Inhibition: : Potential inhibitor for enzymes like cyclooxygenase or proteases.
Protein Interactions: : Studied for its interactions with various proteins and receptors.
Medicine
Pharmacology: : Investigated for anti-inflammatory, anti-cancer, and anti-diabetic properties.
Drug Design: : Basis for designing new therapeutic agents targeting specific pathways.
Industry
Material Science: : Utilized in the development of advanced materials due to its unique structural properties.
Agriculture: : Studied for potential use in agrochemicals.
Mechanism of Action
The mechanism of action of "3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione" typically involves:
Enzyme Inhibition: : It may inhibit key enzymes involved in inflammatory pathways or metabolic processes.
Receptor Modulation: : It could modulate receptors that play roles in cellular signaling pathways.
Pathways Involved: : Commonly involves pathways like the arachidonic acid pathway, insulin signaling, or cancer cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: : Such as pioglitazone and rosiglitazone, known for their anti-diabetic properties.
Azetidinones: : Various β-lactam antibiotics that share the azetidine core.
Uniqueness
This compound is unique due to its combined features of both a thiazolidine-2,4-dione and an azetidinone moiety, providing a dual-functional framework that enhances its versatility in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-19-9-7-16(11-20(19)30-14-17-5-3-2-4-6-17)8-10-21(26)24-12-18(13-24)25-22(27)15-31-23(25)28/h2-7,9,11,18H,8,10,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZLDHLSOUDHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)CSC3=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.